Spermidine phosphate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

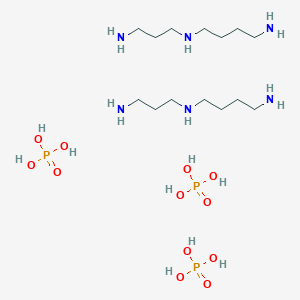

N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the class of polyamines. Polyamines are organic compounds having two or more primary amino groups. This compound is known for its involvement in various biological processes, including cell proliferation and differentiation. It is also recognized for its antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid typically involves the reaction of butane-1,4-diamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.

Reduction: It can be reduced to form primary amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted polyamines, aldehydes, and ketones, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Enhancing Plant Stress Tolerance

Spermidine has been extensively studied for its role in enhancing plant tolerance to abiotic stresses, particularly salt stress. Research indicates that exogenous application of spermidine can significantly improve physiological responses in plants under saline conditions.

-

Case Study: Oat Seedlings

A study on oat seedlings subjected to salt stress demonstrated that foliar application of spermidine (0.75 mM) increased the activities of key antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APX). This resulted in reduced oxidative damage and improved plant health under stress conditions . -

Data Table: Effects of Spermidine on Antioxidant Enzymes

Treatment SOD Activity (%) POD Activity (%) CAT Activity (%) APX Activity (%) Control 100 100 100 100 Salt Only 75 80 70 65 Salt + Spd 107.9 112.9 115.7 146.0

1.2 Disease Resistance

Spermidine phosphate salt has also shown promise in controlling plant diseases caused by nematodes.

- Case Study: Pine Wilt Disease

Research revealed that spermidine salts, including spermidine phosphate, exhibit high virulence against Bursaphelenchus nematodes responsible for pine wilt disease. The application of these salts resulted in significant mortality rates among nematodes, making them potential candidates for environmentally friendly pest control strategies .

Immunological Applications

2.1 Immunopotentiation

This compound has been identified as an immunopotentiator, enhancing cellular immunity.

- Case Study: Immune Response Modulation

In clinical studies, administration of spermidine at varying doses demonstrated an ability to enhance normal cellular immunity while inhibiting suppressor cell activity. This modulation is crucial for treating various immune-related diseases including cancer and infections .

Cellular Mechanisms and Longevity

Recent studies have highlighted the role of spermidine in cellular mechanisms related to autophagy and longevity.

- Case Study: Autophagy Regulation

Research indicates that spermidine induces autophagy through the activation of specific cellular pathways, which is vital for maintaining cellular homeostasis under stress conditions. This property is being explored for its potential therapeutic applications in age-related diseases .

Wirkmechanismus

The mechanism by which N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid exerts its effects involves its interaction with various molecular targets and pathways. It is known to regulate ion transport, calcium dynamics, and protein kinase activity. These interactions lead to downstream effects on gene expression, protein synthesis, and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Spermidine: N-(3-aminopropyl)butane-1,4-diamine

Spermine: N,N’-bis(3-aminopropyl)butane-1,4-diamine

Putrescine: Butane-1,4-diamine

Uniqueness

N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its phosphoric acid component also imparts additional properties, such as enhanced solubility and reactivity, compared to other similar polyamines.

Eigenschaften

CAS-Nummer |

1945-32-0 |

|---|---|

Molekularformel |

C14H47N6O12P3 |

Molekulargewicht |

584.48 g/mol |

IUPAC-Name |

N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |

InChI-Schlüssel |

RQFVSMCFDFGRDX-UHFFFAOYSA-N |

SMILES |

C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |

Kanonische SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Key on ui other cas no. |

49721-50-8 |

Synonyme |

N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.